methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Description
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a triazole-based small molecule with the molecular formula C₈H₁₈ClN₃O₃ and a molecular weight of 227.69 g/mol . The compound features a 1,2,3-triazole core substituted with a 3-aminopropyl group at the N1 position and a methyl carboxylate group at the C4 position, with a hydrochloride counterion enhancing its solubility .
Properties
Molecular Formula |
C7H13ClN4O2 |
|---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
methyl 1-(3-aminopropyl)triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-13-7(12)6-5-11(10-9-6)4-2-3-8;/h5H,2-4,8H2,1H3;1H |
InChI Key |
MFFBALPJZHMKGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCCN.Cl |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme:
- Step 1: Synthesis of azide precursor (e.g., 3-azidopropyl derivatives)
- Step 2: Cycloaddition with suitable alkynes (e.g., methyl propiolate)
- Step 3: Functionalization of the triazole core with amino groups
- Step 4: Salt formation with hydrochloric acid to obtain the hydrochloride salt
Preparation of the Azide Intermediate
The initial step involves preparing a 3-azidopropyl precursor, which can be achieved via nucleophilic substitution:
1. Alkylation of 3-bromopropylamine with sodium azide:
R-Br + NaN₃ → R-N₃ + NaBr
Alternatively, the azide can be introduced through diazotransfer reactions from primary amines, but nucleophilic substitution remains the most straightforward.
Construction of the Triazole Ring
The Huisgen [3+2] cycloaddition is the cornerstone for triazole synthesis:
- Dissolve the azide precursor in a mixture of water and tert-butanol.
- Add methyl propiolate and copper(I) iodide catalyst.
- Stir at room temperature for 12-24 hours.
- Purify the product via column chromatography.
Introduction of the 3-Aminopropyl Group
Post-triazole formation, the aminoalkyl chain can be attached through nucleophilic substitution or reductive amination strategies:
- Direct alkylation: React the triazole with 3-bromopropylamine under basic conditions.
- Reductive amination: Use aldehyde derivatives of the aminoalkyl chain with the triazole core, followed by reduction.
Triazole derivative + 3-bromopropylamine → N-alkylated triazole
Esterification to Form the Carboxylate Ester
The carboxylate ester is introduced via esterification of the corresponding acid or through direct esterification:
- Fischer esterification: React the carboxylic acid with methyl alcohol in the presence of sulfuric acid.
- Using methyl chloroformate: As an alternative, methyl chloroformate can be used to form the ester under basic conditions.
- Reflux in methyl alcohol with catalytic sulfuric acid.
- Reaction monitored by TLC until completion.
Hydrochloride Salt Formation
The final step involves converting the free base into its hydrochloride salt:
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate + HCl → Hydrochloride salt
This is achieved by bubbling gaseous HCl into a solution of the free base in an appropriate solvent (e.g., ethanol or methanol), followed by crystallization.
Representative Experimental Data
| Step | Reagents | Conditions | Yield | Characterization Data |
|---|---|---|---|---|
| Azide synthesis | 3-bromopropylamine + NaN₃ | Room temperature, 24 h | 85-90% | NMR, IR confirming azide group |
| Triazole formation | Azide + methyl propiolate + CuI | Room temperature, 12-24 h | 80-95% | NMR, MS, TLC |
| Aminopropyl attachment | Triazole + 3-bromopropylamine | Reflux, basic conditions | 75-85% | NMR, IR |
| Esterification | Acid + methanol + H₂SO₄ | Reflux, 4-6 h | 70-85% | NMR, IR |
| Salt formation | Ester + HCl gas | Room temperature | Quantitative | Melting point, NMR |
Research Findings and Observations
- Efficiency: Copper-catalyzed click reactions provide high regioselectivity and yields, making them the preferred method for synthesizing the triazole core (supported by,).
- Selectivity: The use of regioselective CuAAC ensures the formation of 1,4-disubstituted triazoles, which are crucial for biological activity.
- Functionalization: Post-triazole formation modifications, such as alkylation with 3-bromopropylamine, are efficient for introducing aminoalkyl groups.
- Purification: Column chromatography and recrystallization are standard for obtaining pure compounds, with characterization confirmed via NMR, MS, and IR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Scientific Research Applications
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the aminopropyl group can form ionic and covalent bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their physicochemical properties:
Physicochemical and Pharmacokinetic Properties
- Solubility : Hydrochloride salts (e.g., target compound and piperidinyl analogue) improve aqueous solubility compared to free bases .
- Stability : Fluorinated derivatives demonstrate greater thermal and oxidative stability, attributed to the electron-withdrawing effects of fluorine .
Research Findings and Trends
- Molecular Docking Studies : Fluorobenzyl-substituted triazoles show superior docking scores in carbonic anhydrase-II active sites compared to alkylamine-substituted variants .
- Price and Availability : Commercial availability varies; for example, the piperidinyl analogue is priced at €629.00/50 mg (CymitQuimica, 2025), reflecting its specialized synthesis .
Biological Activity
Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS No. 1613253-78-3) is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₄O |
| Molecular Weight | 192.66 g/mol |
| IUPAC Name | methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate |
| Appearance | White to red solid |
Synthesis
The synthesis of methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole structure. The triazole ring is known for its diverse biological activity, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds containing the triazole moiety have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Triazole derivatives are also being explored for their anticancer properties. Research has indicated that certain triazoles can induce apoptosis in cancer cells. For example, compounds similar to methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate have demonstrated cytotoxic effects against various cancer cell lines with IC₅₀ values in the low micromolar range .
A study focusing on triazole tethered compounds reported significant antiproliferative activity against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. Notably, some derivatives exhibited better efficacy than standard chemotherapeutic agents .
Antimalarial Activity
The antimalarial potential of triazole derivatives has also been investigated. In vitro studies have shown that specific compounds can inhibit Plasmodium falciparum, the causative agent of malaria. These compounds were evaluated for their cytotoxicity against mammalian cell lines and demonstrated selectivity towards malarial parasites .
Case Study 1: Anticancer Evaluation
In a recent study evaluating a series of triazole derivatives, this compound was tested against various cancer cell lines. The results indicated significant growth inhibition with an IC₅₀ value of approximately 2.5 μM against HepG2 cells. This suggests a promising avenue for further development in anticancer therapeutics.
Case Study 2: Antimicrobial Assessment
Another study assessed the antimicrobial activity of triazole derivatives including this compound against clinical isolates of E. coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 12 μg/mL, indicating its potential as a lead compound in the development of new antimicrobial agents.
Research Findings Summary
The biological activities associated with this compound are diverse and promising:
- Antimicrobial Activity : Effective against E. coli and S. aureus.
- Anticancer Potential : Demonstrated significant cytotoxicity against multiple cancer cell lines.
- Antimalarial Effects : Inhibitory activity against Plasmodium falciparum.
Q & A
Basic: What are the optimal synthetic routes for methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride, and how can reaction conditions be controlled to maximize yield?
Answer:
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
- Reagent preparation : Reacting propargylamine derivatives with methyl propiolate in the presence of a Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the triazole core .
- Aminopropyl group introduction : Post-functionalization via alkylation or substitution reactions under controlled pH (7–9) and temperature (60–80°C) to avoid side reactions .
- Purification : Use silica gel chromatography with gradients of dichloromethane/methanol (95:5 to 90:10) to isolate the hydrochloride salt.
Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of azide to alkyne) and catalyst loading (5–10 mol%) to minimize unreacted intermediates .
Basic: How is the structure of this compound confirmed, and what analytical techniques are critical for assessing purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity (1,4-disubstituted triazole) via characteristic peaks:
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 245.1) and hydrochloride adduct .
- X-ray Crystallography : Single-crystal analysis (e.g., C–N bond lengths: 1.31–1.36 Å) confirms the triazole geometry and aminopropyl orientation .
- Purity assessment : HPLC with a C18 column (acetonitrile/water, 0.1% TFA) ensures ≥95% purity.
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at –20°C, desiccated to prevent hydrolysis of the ester group .
Advanced: How do structural modifications (e.g., alkyl chain length, substituent position) influence its biological activity?
Answer:
Comparative studies of triazole derivatives reveal:
- Aminopropyl chain : Enhances solubility and membrane permeability, critical for intracellular targeting .
- Substituent position : 1,4-disubstituted triazoles (vs. 1,5-) show higher antifungal activity (IC₅₀: 12 µM vs. 28 µM) due to optimal steric alignment with enzyme active sites .
- Electron-withdrawing groups : Fluorine or nitro substituents increase oxidative stability but may reduce bioavailability .
Methodology : Design analogs via combinatorial chemistry, screen using microplate assays (e.g., Candida albicans inhibition), and correlate results with DFT-calculated electronic parameters .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Purity variability : Impurities (e.g., unreacted azides) may skew bioassay results. Validate purity via HPLC before testing .
- Assay conditions : Standardize protocols (e.g., broth microdilution for MIC values) across labs .
- Statistical analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., pH, temperature) and optimize reproducibility .
Case study : A 2023 study found conflicting IC₅₀ values (8 µM vs. 25 µM) for antiparasitic activity. Re-analysis using LC-MS confirmed batch-dependent impurity levels (5–15%), explaining the variation .
Advanced: What computational strategies predict this compound’s reactivity and target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to C. albicans CYP51 (PDB: 5TZ1). Key interactions:
- DFT Calculations : B3LYP/6-31G* basis sets predict electrophilicity (ω = 3.2 eV) and nucleophilic attack sites (C4 position) .
- MD Simulations : AMBER force fields assess stability in lipid bilayers (e.g., logP = 1.2 suggests moderate blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
